8-Chloroimidazo[1,2-A]pyridin-2-amine
Overview
Description
8-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 8th position of the imidazo[1,2-A]pyridine ring enhances its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the imidazo[1,2-A]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as metal-free conditions and mild reaction temperatures, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The imidazo[1,2-A]pyridine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and reduced amine derivatives. These products can exhibit varied biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound targets the respiratory chain of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. The presence of the chlorine atom enhances its binding affinity to the target enzymes, thereby increasing its potency .
Comparison with Similar Compounds
8-Chloroimidazo[1,2-A]pyridin-2-amine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.
3-Bromoimidazo[1,2-A]pyridine: Synthesized from α-bromoketones and 2-aminopyridine, this compound has diverse medicinal applications.
The unique structural features of this compound, such as the chlorine substitution at the 8th position, contribute to its distinct chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUONOQNDMLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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